N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)benzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide moiety linked to a dioxido-dihydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydrothiophene Ring: The initial step involves the synthesis of the dihydrothiophene ring, which can be achieved through the reaction of a suitable thiophene precursor with oxidizing agents.
Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, where an amine derivative reacts with a benzoyl chloride derivative under basic conditions.
Oxidation: The final step involves the oxidation of the dihydrothiophene ring to form the dioxido-dihydrothiophene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dihydrothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety or the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiophene rings.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)benzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide
- 2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)benzamide is unique due to its specific substitution pattern on the benzamide and thiophene rings, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14-7-9-16(10-8-14)20(17-11-12-24(22,23)13-17)19(21)18-6-4-3-5-15(18)2/h3-12,17H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFQKQXRQZJIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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